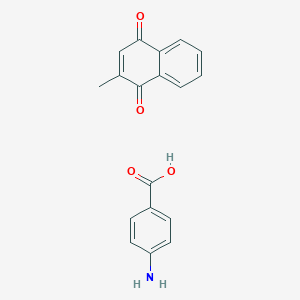

4-Aminobenzoic acid;2-methylnaphthalene-1,4-dione

Description

Properties

CAS No. |

651031-68-4 |

|---|---|

Molecular Formula |

C18H15NO4 |

Molecular Weight |

309.3 g/mol |

IUPAC Name |

4-aminobenzoic acid;2-methylnaphthalene-1,4-dione |

InChI |

InChI=1S/C11H8O2.C7H7NO2/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13;8-6-3-1-5(2-4-6)7(9)10/h2-6H,1H3;1-4H,8H2,(H,9,10) |

InChI Key |

QZHZHEXAGWVZNX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)C2=CC=CC=C2C1=O.C1=CC(=CC=C1C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 4-Aminobenzoic acid; 2-methylnaphthalene-1,4-dione typically involves coupling reactions between the two core components: para-aminobenzoic acid and 2-methylnaphthalene-1,4-dione. The process requires precise control of reaction conditions to ensure high yield and purity.

Method 1: Direct Coupling via Esterification

This method involves the esterification of para-aminobenzoic acid with a derivative of 2-methylnaphthalene-1,4-dione.

Steps:

Activation of Para-Aminobenzoic Acid :

- React para-aminobenzoic acid with a dehydrating agent (e.g., thionyl chloride or carbodiimide) to form an activated intermediate.

-

- Introduce the activated intermediate to 2-methylnaphthalene-1,4-dione in an organic solvent (e.g., dichloromethane or toluene).

- Use a catalyst such as pyridine to facilitate the reaction.

-

- The crude product is purified via recrystallization or column chromatography.

Notes:

This method is straightforward but requires careful handling of reagents due to their sensitivity to moisture and air.

Method 2: Reductive Amination

This method employs reductive amination to introduce the amino group onto a pre-synthesized naphthalene-dione derivative.

Steps:

-

- React 2-methylnaphthalene-1,4-dione with para-nitrobenzoic acid under basic conditions to form a nitro intermediate.

-

- Reduce the nitro group to an amino group using hydrogen gas and a palladium catalyst or sodium borohydride in ethanol.

-

- Acidify the reaction mixture to isolate the final product.

Notes:

This method avoids harsh nitration reactions and is environmentally safer.

Method 3: Hofmann Rearrangement

The Hofmann rearrangement can be used to synthesize the aminobenzoic acid component before coupling it with the naphthalene-dione derivative.

Steps:

Formation of Amide Intermediate :

- React para-carboxylic acid derivatives with ammonia to form an amide intermediate.

-

- Treat the amide with sodium hypochlorite (NaOCl) under basic conditions to produce para-aminobenzoic acid.

-

- Couple the aminobenzoic acid with 2-methylnaphthalene-1,4-dione using esterification or amidation techniques.

Notes:

This method eliminates the need for nitration and reduction steps, reducing waste and safety hazards.

Comparison of Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Direct Coupling | Simple and direct | Sensitive reagents; requires dry conditions |

| Reductive Amination | Avoids nitration; milder conditions | Requires additional reduction step |

| Hofmann Rearrangement | Environmentally friendly; avoids nitration | Multi-step process |

Reaction Conditions and Optimization

Proper optimization of reaction parameters is crucial for high yield and purity:

| Parameter | Optimal Range |

|---|---|

| Temperature | 25–80°C (depending on method) |

| Solvent | Dichloromethane, ethanol, or water |

| Catalyst | Pyridine, palladium, or sodium hydroxide |

| Reaction Time | Typically ranges from 6–24 hours |

Purification Techniques

After synthesis, purification is essential to remove byproducts and unreacted starting materials:

- Recrystallization : Using solvents like ethanol or acetone.

- Column Chromatography : For separating closely related impurities.

- Vacuum Drying : To obtain the final compound in solid form.

Chemical Reactions Analysis

Types of Reactions

4-Aminobenzoic acid;2-methylnaphthalene-1,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Agents

Research has shown that derivatives of 4-aminobenzoic acid exhibit antimicrobial properties. For instance, novel analogs synthesized from PABA have demonstrated effectiveness against various bacterial strains. The synthesis of benzamide derivatives from PABA has led to the development of compounds with enhanced antimicrobial activity, showcasing the potential for creating new antibiotics .

Sunscreen Formulations

4-Aminobenzoic acid is widely recognized for its role in sunscreen formulations. It acts as a UV filter, absorbing UVB radiation and protecting the skin from harmful sun exposure. The compound's derivatives are often incorporated into cosmetic products to enhance their protective capabilities against ultraviolet light .

Pharmaceutical Intermediates

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives are utilized in the production of drugs targeting conditions such as tuberculosis and certain cancers. The structural modifications of PABA allow for the development of more effective therapeutic agents .

Dye Synthesis

Reactive Dyes

4-Aminobenzoic acid is pivotal in the dye industry, particularly for synthesizing reactive dyes. These dyes are characterized by their ability to form covalent bonds with fibers, resulting in high wash and light fastness. Reactive red M-80 and other similar dyes are derived from PABA, demonstrating its importance in textile applications .

Pigment Production

In addition to reactive dyes, PABA derivatives are used in producing pigments such as pigment yellow 181. The chemical structure of these compounds allows them to impart vibrant colors to various materials while maintaining stability under environmental stressors .

Material Science

Polymer Chemistry

The incorporation of 4-aminobenzoic acid into polymer matrices has been explored for enhancing material properties. Its functionality allows for the modification of polymer surfaces, improving adhesion and compatibility with other materials. This application is particularly relevant in developing advanced composite materials .

Nanomaterials

Recent studies have investigated the use of PABA derivatives in synthesizing nanomaterials. These materials exhibit unique properties that can be exploited in various applications, including catalysis and drug delivery systems. The interaction between PABA-based compounds and metal oxides has shown promise in creating effective nanocomposites .

Case Study 1: Antimicrobial Efficacy

A study involving the synthesis of pyrrolyl benzamide derivatives from 4-aminobenzoic acid demonstrated significant antimicrobial activity against oral pathogens. These compounds were tested against various bacterial strains, revealing their potential as new therapeutic agents .

Case Study 2: Sunscreen Development

Research on sunscreen formulations utilizing 4-aminobenzoic acid highlighted its effectiveness as a UV filter. Formulations containing this compound were tested for their SPF ratings, showing promising results that could lead to improved sun protection products .

Mechanism of Action

The mechanism of action of 4-aminobenzoic acid;2-methylnaphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues of 4-Aminobenzoic Acid

Table 1: Comparison of Aminobenzoic Acid Isomers

- Key Differences: The para-substituted amino group in 4-aminobenzoic acid enhances its UV absorption compared to ortho/meta isomers, making it preferred in topical formulations .

Structural Analogues of 2-Methylnaphthalene-1,4-dione

Table 2: Comparison of Naphthoquinone Derivatives

- Key Differences :

- 2-Methoxynaphthalene-1,4-dione : The methoxy group increases electron density, enhancing antioxidant capacity compared to methyl-substituted derivatives .

- 2-Hydroxynaphthalene-1,4-dione : The hydroxy group facilitates hydrogen bonding, improving solubility but reducing stability under oxidative conditions .

- Menadione Derivatives : Copper complexes of menadione exhibit higher cytotoxicity (IC₅₀ < 10 µM) than ferrocene-containing analogues, attributed to redox-driven DNA damage .

Combined Derivatives and Hybrid Compounds

highlights benzoic acid-naphthoquinone conjugates, such as 4-[(1-hydroxy-3,4-dioxonaphthalen-2-yl)amino]benzoic acid (C₁₇H₁₁NO₅), which link 4-aminobenzoic acid to a naphthoquinone core via an amino bridge. These hybrids demonstrate enhanced bioactivity due to synergistic effects:

- Mechanism: The naphthoquinone moiety generates reactive oxygen species (ROS), while the benzoic acid component improves cellular uptake .

- Comparison with Simple Mixtures: Covalent conjugation (e.g., C₁₇H₁₁NO₅) offers better pharmacokinetic profiles than physical mixtures of 4-aminobenzoic acid and menadione, reducing off-target effects .

Biological Activity

Antibacterial Properties

4-Aminobenzoic acid;2-methylnaphthalene-1,4-dione may possess antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus. This hypothesis is based on the structural similarity to other naphthoquinones, which have demonstrated antibacterial activities .

Antifungal Activity

While not directly studied for this compound, naphthoquinone derivatives have shown antifungal properties. The presence of the naphthoquinone moiety in 4-Aminobenzoic acid;2-methylnaphthalene-1,4-dione suggests potential antifungal activity .

Cytotoxicity

Naphthoquinone-based compounds often exhibit cytotoxic effects against cancer cell lines. The cytotoxicity of 4-Aminobenzoic acid;2-methylnaphthalene-1,4-dione may be worth investigating, particularly against HeLa, A549, and KB cell lines .

Structure-Activity Relationship

The biological activity of 4-Aminobenzoic acid;2-methylnaphthalene-1,4-dione likely stems from its structural components:

- Naphthoquinone core: Responsible for redox cycling and potential DNA intercalation .

- Methyl group: May influence lipophilicity and binding to target proteins .

- Aminobenzoic acid moiety: Could contribute to solubility and potentially interact with biological targets .

- Redox cycling: The naphthoquinone structure can participate in redox reactions, generating reactive oxygen species (ROS) that may damage cellular components .

- Enzyme inhibition: Naphthoquinones are known to inhibit various enzymes, which could contribute to their biological effects .

- DNA intercalation: The planar structure of naphthoquinones allows for potential DNA intercalation, which may interfere with DNA replication and transcription .

Research Gaps and Future Directions

- Specific studies on 4-Aminobenzoic acid;2-methylnaphthalene-1,4-dione are needed to confirm its biological activities.

- Investigation of its effects on drug-resistant bacterial strains, particularly methicillin-resistant Staphylococcus aureus (MRSA), could be valuable .

- Evaluation of potential synergistic effects with other antibiotics or antifungal agents.

- Assessment of its toxicity profile and potential for development as a therapeutic agent.

Q & A

Q. What analytical methods are recommended for quantifying 4-aminobenzoic acid and its metabolites in biological matrices?

To quantify 4-aminobenzoic acid (PABA) and its metabolites in biological samples (e.g., blood, urine), liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (HPLC-QTOF) is recommended due to its high sensitivity and specificity for detecting low-concentration analytes. For iodine tracers (used in pharmacokinetic studies), inductively coupled plasma mass spectrometry (ICP-MS) provides precise elemental quantification. Validation of methods should include spike-and-recovery tests and calibration with isotopically labeled internal standards to ensure accuracy .

Q. What are standard protocols for synthesizing derivatives of 2-methylnaphthalene-1,4-dione (menadione)?

A common protocol involves Rhodium(III)-catalyzed C–H activation for alkylation or annulation reactions. For example, reacting 2-methylnaphthalene-1,4-dione with methyl acrylate under Rh(III) catalysis yields (E)-3-(6-methyl-5,8-dioxo-5,8-dihydronaphthalen-1-yl)acrylate derivatives. Purification via column chromatography (n-hexane/EtOAc 5:1) achieves 40% yield. Solubility in supercritical CO₂ can be optimized using benzylamino or phenethylamino substituents, as demonstrated in synthetic protocols .

Q. How can researchers assess the photochemical stability of 4-aminobenzoic acid in UV-exposed experimental systems?

Design experiments using UV-Vis spectroscopy to monitor absorption peaks (e.g., λmax ≈ 290 nm for PABA). Compare degradation rates under controlled light exposure (e.g., UVA/UVB lamps) vs. dark conditions. Note that PABA absorbs UV light and undergoes photochemical reactions that may generate reactive oxygen species (ROS), necessitating ROS scavengers (e.g., ascorbic acid) to stabilize the compound in light-sensitive assays .

Advanced Research Questions

Q. How can contradictory catalytic efficiency data in Rhodium(III)-catalyzed C–H activation of 2-methylnaphthalene-1,4-dione be resolved?

Contradictions in catalytic yields (e.g., 40% vs. higher reported values) may arise from variations in substrate purity, solvent polarity, or ligand choice . Systematic optimization should include:

Q. What strategies mitigate off-target effects of 4-aminobenzoic acid in studies involving monoamine oxidase (MAO) activity?

PABA enhances MAO activity, potentially confounding serotonin degradation assays. Mitigation approaches include:

Q. How can microencapsulation of 4-aminobenzoic acid be optimized for pH-triggered drug delivery?

Use glass capillary microfluidic devices to produce PABA-loaded microparticles with pH-responsive polymers (e.g., Eudragit® S100). Key parameters:

- Oil-phase dissolution of 4-aminobenzoic acid to prevent premature gelation.

- pH triggers : p-Toluenesulfonic acid (pKa = -2.8) ensures rapid release in colonic environments (pH > 7), while weaker acids (e.g., PABA, pKa = 2.38) delay release in gastric conditions .

Methodological Notes

- Conflict Resolution : For divergent data (e.g., catalytic yields), employ Design of Experiments (DoE) to isolate variables like temperature, catalyst loading, and solvent effects.

- Advanced Characterization : Use X-ray diffraction (XRD) for structural elucidation of novel derivatives (e.g., marine natural products containing 2-methylnaphthalene-1,4-dione) .

- Ethical Compliance : When using PABA in human studies (e.g., tattoo ink tracers), adhere to ethical guidelines for biomarker analysis and informed consent .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.